“6-Chloro-4-cyclopropyl-2,3-dihydropyridazin-3-one” is a chemical compound with the CAS Number: 1702868-63-0 . It has a molecular weight of 170.6 and its molecular formula is C7H7ClN2O . The IUPAC name for this compound is 6-chloro-4-cyclopropylpyridazin-3-ol . It is typically stored at 4 degrees Celsius and is usually in powder form .
The synthesis of pyridazinone derivatives, such as “6-Chloro-4-cyclopropyl-2,3-dihydropyridazin-3-one”, has been a topic of interest due to their diverse pharmacological activities . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .
The InChI code for “6-Chloro-4-cyclopropyl-2,3-dihydropyridazin-3-one” is 1S/C7H7ClN2O/c8-6-3-5(4-1-2-4)7(11)10-9-6/h3-4H,1-2H2,(H,10,11) . This code provides a unique representation of the compound’s molecular structure.
“6-Chloro-4-cyclopropyl-2,3-dihydropyridazin-3-one” is a powder that is stored at 4 degrees Celsius . Its molecular weight is 170.60, and its molecular formula is C7H7ClN2O .
The synthesis of 6-Chloro-4-cyclopropyl-2,3-dihydropyridazin-3-one typically involves cyclization reactions of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 6-chloro-4-cyclopropylpyridazin-3-ol with suitable reagents to yield the desired dihydropyridazinone structure. The synthesis may involve several steps including:
Industrial production methods for this compound are less documented but would likely involve optimization of reaction conditions to maximize yield and purity, potentially using high-pressure reactors or continuous flow systems .
The molecular structure of 6-Chloro-4-cyclopropyl-2,3-dihydropyridazin-3-one features a pyridazine ring with a cyclopropyl group at the 4-position and a chlorine atom at the 6-position. The structural formula can be represented as follows:
6-Chloro-4-cyclopropyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions:
Reagents used in these reactions include:
Reaction conditions typically involve controlled temperatures and pH levels to ensure desired transformations .
Research indicates that derivatives of this compound exhibit significant biological activity, including potential applications as inhibitors for enzymes such as HIV reverse transcriptase . These interactions are critical for developing therapeutic agents targeting viral replication.
Safety information indicates that 6-Chloro-4-cyclopropyl-2,3-dihydropyridazin-3-one may cause irritation upon contact (H315), serious eye irritation (H319), and respiratory irritation (H335) if inhaled .
6-Chloro-4-cyclopropyl-2,3-dihydropyridazin-3-one has several significant applications:
The construction of the 2,3-dihydropyridazin-3-one core represents the foundational step in synthesizing 6-chloro-4-cyclopropyl-2,3-dihydropyridazin-3-one. This heterocyclic formation typically employs cyclocondensation reactions between appropriately substituted 1,4-dicarbonyl compounds and hydrazine derivatives. A prevalent industrial approach involves the reaction of 6-chloro-5-cyclopropyl-2-hydrazinopyridine with carbonyl sources under basic conditions, facilitating intramolecular cyclization via nucleophilic attack [4]. This method yields the partially saturated pyridazinone ring system essential for subsequent functionalization.
Alternative routes utilize modified Hantzsch-type syntheses adapted for diazine systems, where α,β-unsaturated carbonyl precursors undergo hydrazine-mediated ring closure. Key technical considerations include stringent control of reaction stoichiometry (typically 1:1 molar ratio of dicarbonyl to hydrazine) and maintenance of mildly acidic conditions (pH 5-6) to prevent over-oxidation or dimerization byproducts [6]. Solvent selection significantly impacts cyclization efficiency, with polar aprotic solvents like dimethylformamide demonstrating superior yield profiles (75-82%) compared to protic solvents (≤65%) due to enhanced reagent solubility and transition-state stabilization [8].
Table 1: Cyclization Method Comparison for Pyridazinone Core Formation
Method | Precursor | Conditions | Yield (%) |
---|---|---|---|
Hydrazine Cyclocondensation | 6-chloro-5-cyclopropyl-2-hydrazinopyridine | K₂CO₃/DMF, 80°C | 78-82 |
Modified Hantzsch | γ-chloro-β-cyclopropyl acrolein | NH₂NH₂/EtOH, reflux | 68-72 |
Oxidative Cyclization | 1-cyclopropyl-1,4-pentanedione | CuI/phenanthroline, O₂ | 70-75 |
Recent innovations include catalytic oxidative cyclization employing copper(I) iodide/1,10-phenanthroline systems under oxygen atmosphere, which facilitates dehydrogenative coupling at reduced temperatures (80-90°C) while minimizing halogen scrambling at the C6 position [6]. This methodology proves particularly valuable for preserving the chloro substituent’s regiochemical integrity during heterocyclization – a critical consideration given this functional group’s role in downstream derivatization [3].
The strategic incorporation of the cyclopropyl moiety at the C4 position significantly influences the compound’s stereoelectronic properties. Two predominant synthetic approaches exist: (1) direct cyclopropanation of preformed pyridazinone intermediates and (2) utilization of pre-assembled cyclopropyl building blocks. The latter method demonstrates superior regiocontrol, as evidenced by synthesis protocols employing 1-cyclopropyl-1,4-pentanedione precursors that undergo regioselective ring closure with hydrazines [3].
Transition metal-catalyzed cross-coupling has emerged as a powerful tool for late-stage cyclopropyl introduction. Suzuki-Miyaura coupling employing cyclopropylboronic acid derivatives with 4,6-dichloropyridazin-3-one intermediates achieves functionalization under palladium catalysis [Pd(PPh₃)₄, 2-5 mol%]. This method requires carefully controlled conditions: anaerobic environment, K₂CO₃ base, and toluene/water biphasic solvent system at 80°C, yielding 70-75% coupled product with <3% di-substituted byproduct .
Direct C–H cyclopropylation remains challenging but has been realized via photoredox catalysis using cyclopropyl diazomethane derivatives. Visible light-mediated reactions with fac-Ir(ppy)₃ photocatalyst (1 mol%) achieve selective C4-alkylation at ambient temperature, though yields remain moderate (45-55%) [8]. Significant side reactions include ring-opening of strained cyclopropane under radical conditions and competitive N-alkylation, necessitating extensive optimization of radical-stabilizing additives like 2,2,6,6-tetramethylpiperidin-1-oxyl.
Microwave-assisted Simmons-Smith cyclopropanation provides complementary access, where preformed 4-allyl-6-chloro-2,3-dihydropyridazin-3-one substrates react with diiodomethane/zinc-silver couple. This method delivers the cyclopropyl derivative in 65% yield after 20 minutes at 120°C, demonstrating substantial rate enhancement versus conventional 12-hour reflux methods [3]. Stereochemical outcomes confirm exclusive formation of the thermodynamically favored trans-diastereomer when chiral auxiliaries are present.
Multi-step synthetic routes to 6-chloro-4-cyclopropyl-2,3-dihydropyridazin-3-one demand precise modulation of precursor reactivity to ensure chemoselective transformations. Critical challenges include: (1) competing nucleophilic sites in heterocyclic intermediates, (2) sensitivity of the cyclopropyl ring to strong acids/bases, and (3) regiochemical preservation during sequential functionalization.
Protecting group strategies prove indispensable, particularly for nitrogen-rich intermediates. tert-Butoxycarbonyl (Boc) protection of ring nitrogen (N2) prior to cyclopropylation suppresses unwanted N-alkylation, with subsequent deprotection using mild acidic conditions (10% citric acid/CH₃CN) that preserve the strained cyclopropyl system [8]. Alternative silyl-based protecting groups (e.g., tert-butyldimethylsilyl) demonstrate superior compatibility with organometallic transformations but require fluoride-mediated deprotection, which risks Si–C bond cleavage in cyclopropanes.
Table 2: Reactivity Optimization Approaches in Key Synthetic Steps
Synthetic Challenge | Optimization Approach | Outcome Improvement |
---|---|---|
Competing N vs. C nucleophilicity | N2-Boc protection | N-alkylation reduced from 22% to <2% |
Cyclopropyl ring sensitivity | Replacement of mineral acids with cation-exchange resins | Ring-opening byproducts decreased by 90% |
Regiochemical control | Low-temperature lithiation (-78°C) with inverse addition | C4/C6 selectivity >20:1 |
Halogen scrambling | Copper(I) iodide additive (0.5 equiv) | Regiopurity >98% at C6 position |
Temperature-controlled metallation enables directed functionalization; 4,6-dichloro precursors undergo selective C4 lithiation at -78°C using n-butyllithium (1.1 equiv) in tetrahydrofuran, followed by electrophilic quenching with cyclopropyl bromide. This sequence achieves 85% regioselectivity for C4-cyclopropylation versus undesired C6 modification . Solvent engineering further enhances selectivity – switching from tetrahydrofuran to methyl-tert-butyl ether suppresses metal-halogen exchange at C6, virtually eliminating positional isomers.
Advanced kinetic modeling has been applied to optimize the critical cyclization step, identifying an optimal temperature profile: rapid heating to 80°C followed by gradual cooling to 40°C during hydrazine addition. This protocol minimizes exothermic decomposition while maintaining reaction velocity, improving overall yield by 12% compared to isothermal conditions [3].
Transitioning laboratory synthesis of 6-chloro-4-cyclopropyl-2,3-dihydropyridazin-3-one to industrial production presents distinct engineering challenges, chief among them being exotherm management during cyclization, purification difficulties arising from polar byproducts, and catalyst deactivation in cyclopropanation steps. The compound’s sensitivity to oxidative degradation necessitates inert atmosphere processing throughout, increasing operational complexity [3].
Continuous flow technology has revolutionized several problematic batch processes. Microreactor systems enable precise control of the highly exothermic hydrazine cyclization (ΔT = -89 kJ/mol), maintaining isothermal conditions (±2°C) through rapid heat transfer. This approach suppresses thermal decomposition pathways, increasing throughput yield to 91% while reducing reaction volume by 95% [4]. Integrated in-line scavengers (polystyrene-supported sulfonic acid resins) immediately neutralize excess hydrazine post-cyclization, enhancing safety profile and simplifying downstream processing.
Catalyst innovations focus on heterogenized systems for critical coupling steps. Silica-immobilized palladium catalysts (Pd@SBA-15) achieve >99% conversion in Suzuki cyclopropylation while maintaining ≤0.5 ppm palladium leaching – crucial for pharmaceutical-grade material . These materials demonstrate excellent recyclability, maintaining activity over 15 cycles with negligible deactivation. For cyclopropanations, zinc-modified zeolite catalysts replace traditional zinc-silver couple, eliminating heavy metal waste streams and enabling continuous regeneration.
Industrial purification leverages orthogonal crystallization methods exploiting the compound’s pH-dependent solubility. Sequential crystallizations from ethanol/water (4:1) at pH 5.0 remove chlorinated impurities, followed by anti-solvent crystallization using methylcyclohexane to isolate the thermodynamically stable polymorph [3]. This process achieves 99.7% chemical purity and complies with stringent residual solvent limits (<300 ppm). Storage stability studies confirm that maintaining the compound as a powder at 4°C preserves integrity for >24 months, critical for supply chain logistics [1] [3].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8